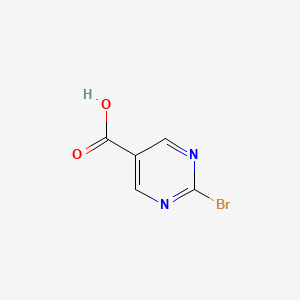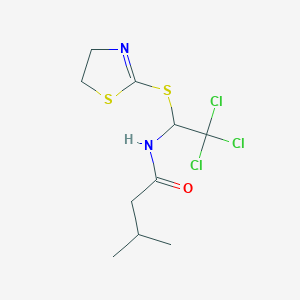![molecular formula C10H20ClNO2 B2537340 [(3S,4S)-4-(Oxan-4-yl)pyrrolidin-3-yl]methanol;hydrochloride CAS No. 2375250-46-5](/img/structure/B2537340.png)
[(3S,4S)-4-(Oxan-4-yl)pyrrolidin-3-yl]methanol;hydrochloride
カタログ番号 B2537340
CAS番号:
2375250-46-5
分子量: 221.73
InChIキー: LUHSMQSVUUKIIM-IYPAPVHQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S,4S)-4-(Oxan-4-yl)pyrrolidin-3-yl]methanol;hydrochloride is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is commonly referred to as Oxaprolidine and is a chiral molecule, meaning that it has a non-superimposable mirror image.
科学的研究の応用
Organic Synthesis and Material Science
- Synthesis of Pyrrolinones : The reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol facilitates the synthesis of 5-methoxylated 3-pyrrolin-2-ones. These compounds are valuable for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
- Magnetic Properties of Hydrochloride Crystals : Hydrochloride crystals based on specific organic radicals exhibit unique magnetic behaviors and structural properties, which can be critical for material science research (Yong, Zhang, & She, 2013).
- Unique Molecular Structures : The creation of unique molecular structures, such as triprolidinium cations with specific hydrochloride formations, can influence the development of new materials with specific chemical and physical properties (Dayananda et al., 2012).
Biochemical Applications
- Methane Mono-oxygenase Activity : Research on Methylococcus capsulatus demonstrates the non-specific oxygenase activity, which includes the oxidation of various substances. This insight is crucial for understanding biochemical processes and developing biotechnological applications (Colby, Stirling, & Dalton, 1977).
Medicinal Chemistry
- Synthesis of Tropan-3α-carboxylic Acid Hydrochlorides : The creation of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides and their study through NMR spectroscopy and X-ray diffraction reveals significant information for medicinal chemistry, highlighting potential applications in drug design (Burgos et al., 1992).
特性
IUPAC Name |
[(3S,4S)-4-(oxan-4-yl)pyrrolidin-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c12-7-9-5-11-6-10(9)8-1-3-13-4-2-8;/h8-12H,1-7H2;1H/t9-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHSMQSVUUKIIM-IYPAPVHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CNCC2CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@@H]2CNC[C@H]2CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3S,4S)-4-(Oxan-4-yl)pyrrolidin-3-yl]methanol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Bromopyrimidine-5-carboxylic acid
1224885-47-5



![(E)-N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2537262.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl 2,2-dichloroacetate](/img/structure/B2537267.png)

![1-(4-Bromophenyl)sulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2537271.png)
![2,6-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2537272.png)



![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2537278.png)

